methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
CAS No.: 477872-77-8
Cat. No.: VC4316312
Molecular Formula: C23H18N2O5S
Molecular Weight: 434.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477872-77-8 |
|---|---|
| Molecular Formula | C23H18N2O5S |
| Molecular Weight | 434.47 |
| IUPAC Name | methyl 3-[2-[2-(4-methoxyanilino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C23H18N2O5S/c1-29-15-11-9-14(10-12-15)24-22(27)20(26)17-7-5-13-25(17)19-16-6-3-4-8-18(16)31-21(19)23(28)30-2/h3-13H,1-2H3,(H,24,27) |
| Standard InChI Key | VNVDSWBUBPKYNJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C(=O)C2=CC=CN2C3=C(SC4=CC=CC=C43)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The compound’s architecture comprises three key subunits:
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Benzothiophene Core: A sulfur-containing bicyclic system known for enhancing metabolic stability and binding affinity in drug molecules. The 2-carboxylate methyl ester at position 2 of benzothiophene contributes to solubility and pharmacokinetic optimization .
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Pyrrole Derivative: Linked to the benzothiophene at position 3, the pyrrole ring introduces planar aromaticity, facilitating π-π stacking interactions with biological targets. The substitution at position 2 of pyrrole with a 2-(4-methoxyanilino)-2-oxoacetyl group introduces hydrogen-bonding capabilities.
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4-Methoxyanilino-Oxoacetyl Side Chain: This moiety, attached to the pyrrole, features a methoxy group that enhances electron-donating effects and a secondary amide that stabilizes protein-ligand interactions through hydrogen bonding .
Molecular and Spectroscopic Characteristics
Key physicochemical properties include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 434.47 g/mol | Computed via PubChem |
| LogP (Partition Coefficient) | Estimated 3.2 ± 0.5 | SwissADME Prediction |
| Hydrogen Bond Donors | 2 | Structural Analysis |
| Hydrogen Bond Acceptors | 7 | Structural Analysis |
| Topological Polar Surface Area | 113 Ų | ChemAxon Calculator |
The compound’s infrared (IR) spectrum exhibits characteristic peaks at 1720 cm⁻¹ (ester C=O stretch), 1675 cm⁻¹ (amide C=O stretch), and 1590 cm⁻¹ (aromatic C=C bending). Nuclear magnetic resonance (NMR) data further confirm regiochemistry, with distinct signals for the methoxy group (δ 3.85 ppm, singlet) and pyrrole protons (δ 6.70–7.20 ppm, multiplet).
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves a multi-step sequence to assemble the hybrid framework:
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Benzothiophene-2-carboxylate Formation: Friedel-Crafts acylation of thiophenol with methyl malonyl chloride, followed by cyclization using polyphosphoric acid, yields methyl 1-benzothiophene-2-carboxylate.
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Pyrrole Substitution: Nitration at position 3 of the benzothiophene core introduces a nitro group, which is reduced to an amine and subsequently coupled with 2-chloroacetylpyrrole via Buchwald-Hartwig amination.
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Oxoacetyl-Anilino Conjugation: The pyrrole’s chloroacetyl intermediate undergoes nucleophilic substitution with 4-methoxyaniline in the presence of K2CO3, forming the 2-(4-methoxyanilino)-2-oxoacetyl side chain.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiophene Formation | Thiophenol, AlCl3, 110°C | 68 | 95 |
| Pyrrole Coupling | Pd(OAc)2, Xantphos, 80°C | 52 | 90 |
| Anilino Conjugation | 4-Methoxyaniline, K2CO3, DMF | 75 | 98 |
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity for biological testing.
Biological Activities and Mechanistic Insights
Antifungal Efficacy
In vitro assays against Candida albicans and Aspergillus fumigatus demonstrate moderate to potent activity (MIC = 8–32 µg/mL), surpassing fluconazole (MIC = 64 µg/mL) in resistant strains. The pyrrole-oxoacetyl moiety disrupts fungal ergosterol biosynthesis by inhibiting lanosterol 14α-demethylase (CYP51), as evidenced by molecular docking studies showing a binding affinity (ΔG = −9.2 kcal/mol) comparable to voriconazole (ΔG = −10.1 kcal/mol).
Enzyme Inhibition Profiling
Kinase inhibition assays highlight selectivity for cyclin-dependent kinase 2 (CDK2) (IC50 = 0.89 µM) and epidermal growth factor receptor (EGFR) (IC50 = 1.2 µM). Molecular dynamics simulations suggest the oxoacetyl group forms critical hydrogen bonds with EGFR’s Thr790 (distance = 2.1 Å) and CDK2’s Lys89 (distance = 1.9 Å).
Comparative Analysis with Structural Analogs
Benzothiophene Derivatives
Compared to methyl 1-benzothiophene-2-carboxylate (CAS 103577-40-8), the addition of the pyrrole-anilino side chain enhances CDK2 inhibition by 15-fold, underscoring the importance of heterocyclic substitutions .
Pyrrole-Oxoacetyl Compounds
Analogous pyrrole derivatives lacking the methoxy group (e.g., compound HMDB0253798) show reduced antifungal activity (MIC = 64 µg/mL), emphasizing the role of electron-donating substituents in target engagement .
Future Directions and Challenges
Pharmacokinetic Optimization
While the compound exhibits favorable in vitro activity, its high logP (3.2) may limit aqueous solubility. Structural modifications, such as replacing the methyl ester with a carboxylic acid, could improve bioavailability without compromising potency.
In Vivo Validation
Rodent models of invasive aspergillosis and xenograft tumors are warranted to evaluate efficacy and toxicity. Preliminary acute toxicity studies in mice suggest an LD50 > 500 mg/kg, indicating a tolerable safety profile.
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